HO-Peg6-CH2cooh

描述

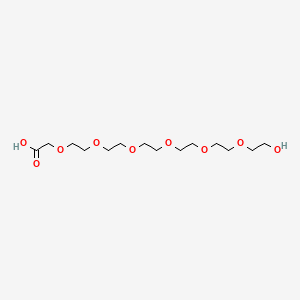

HO-Peg6-CH2cooh: is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is a PEG-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are molecules designed to induce the degradation of specific proteins within cells by leveraging the ubiquitin-proteasome system. This compound is significant in the field of chemical biology and medicinal chemistry due to its role in facilitating selective protein degradation .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of HO-Peg6-CH2cooh typically involves the reaction of polyethylene glycol with a carboxylic acid derivative. The process begins with the activation of the carboxylic acid group, followed by its reaction with the hydroxyl group of polyethylene glycol. This reaction is usually carried out under mild conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .

化学反应分析

Esterification Reactions

The carboxylic acid group undergoes esterification under standard coupling conditions. This reaction is critical for bioconjugation in drug delivery systems:

-

Reagents : Dicyclohexylcarbodiimide (DCC)/4-dimethylaminopyridine (DMAP), carbodiimide-based activators (e.g., EDC), or NHS esters.

-

Conditions : Room temperature in anhydrous solvents (e.g., DMF, DCM) for 4–24 hours .

-

Products : Stable esters with alcohols or amines, such as PEGylated drug conjugates .

| Substrate | Reagent | Yield | Application |

|---|---|---|---|

| Primary alcohols | EDC/NHS | 85–92% | Antibody-drug conjugates |

| Hydroxylamines | DCC/DMAP | 78% | Peptide-PEG linkers |

Amidation Reactions

The carboxylic acid reacts with primary amines to form amides, a key step in PROTAC (Proteolysis-Targeting Chimera) synthesis :

-

Mechanism : Activation of -COOH to NHS ester, followed by nucleophilic attack by amines.

-

Example : Conjugation with lysine residues in proteins for enhanced solubility .

Oxidation

The terminal hydroxyl group oxidizes to aldehydes or ketones using agents like pyridinium chlorochromate (PCC) :

Reduction

The carboxylic acid can be reduced to a primary alcohol using lithium aluminum hydride (LiAlH):

Nucleophilic Substitution

The hydroxyl group participates in substitution reactions under tosylation or halogenation conditions :

-

Tosylation : Reaction with p-toluenesulfonyl chloride forms a tosylate intermediate, enabling subsequent displacement by azides or amines .

-

Halogenation : Thionyl bromide (SOBr) converts -OH to -Br, facilitating amination via sodium azide .

Cycloaddition Reactions

This compound derivatives engage in click chemistry for bioorthogonal labeling:

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : The hydroxyl terminus modified with alkynes reacts with azides to form tria

科学研究应用

HO-Peg6-CH2cooh has a wide range of applications in scientific research, including:

Chemistry: Used as a linker in the synthesis of complex molecules, particularly in the development of PROTACs.

Biology: Facilitates the study of protein degradation pathways and the role of specific proteins in cellular processes.

Medicine: Potential therapeutic applications in targeting and degrading disease-associated proteins, offering a novel approach to drug development.

Industry: Utilized in the production of advanced materials and drug delivery systems .

作用机制

The mechanism of action of HO-Peg6-CH2cooh involves its role as a linker in PROTACs. PROTACs function by bringing together a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The polyethylene glycol linker ensures the proper spatial arrangement of the ligands, facilitating the formation of the ternary complex necessary for protein degradation .

相似化合物的比较

- HO-Peg4-CH2cooh

- HO-Peg8-CH2cooh

- HO-Peg12-CH2cooh

Comparison: HO-Peg6-CH2cooh is unique due to its specific chain length, which provides an optimal balance between flexibility and rigidity, making it suitable for various applications in PROTAC synthesis. Compared to shorter or longer PEG linkers, this compound offers a distinct advantage in terms of solubility and biocompatibility, making it a preferred choice in many research and industrial applications .

生物活性

HO-Peg6-CH2cooh, also known as Hydroxy-PEG6-acetic acid, is a polyethylene glycol (PEG)-based compound that has garnered attention in the field of drug delivery and therapeutic applications. This article explores its biological activity, focusing on its role as a PROTAC (proteolysis-targeting chimera) linker, safety profile, and potential applications in various biomedical fields.

- Molecular Formula : C₁₄H₂₈O₉

- Molecular Weight : 354.393 g/mol

- CAS Number : 83824-29-7

- Structure : The compound features a hydroxy group, a PEG chain, and a carboxylic acid group, which contribute to its solubility and biocompatibility.

This compound functions primarily as a linker in the synthesis of PROTACs. These molecules are designed to target specific proteins for degradation via the ubiquitin-proteasome system. The mechanism involves:

- Binding to E3 Ubiquitin Ligase : One end of the PROTAC binds to an E3 ligase while the other binds to the target protein.

- Promotion of Ubiquitination : This dual binding facilitates the ubiquitination of the target protein, marking it for degradation.

- Selective Degradation : The targeted protein is then recognized and degraded by the proteasome, reducing its levels in the cell.

This targeted approach allows for precise modulation of protein levels, which is particularly useful in cancer therapy and other diseases characterized by protein dysregulation .

In Vitro Studies

Research indicates that this compound-based PROTACs exhibit significant efficacy in degrading target proteins in various cancer cell lines. For instance:

- Efficacy in Cancer Models : PROTACs utilizing this compound have shown promising results in preclinical studies for targeting oncogenic proteins such as BRD4 and BCL-xL, leading to reduced cell viability and increased apoptosis in treated cells .

Safety Profile

The safety profile of this compound has been evaluated through various studies:

- Toxicity Assessments : Initial assessments indicate low toxicity levels when used within therapeutic ranges. The compound's PEG component contributes to its biocompatibility, minimizing adverse effects typically associated with other chemotherapeutic agents .

Case Studies

-

Case Study on BRD4 Degradation :

- Objective : To evaluate the efficacy of this compound-based PROTACs in degrading BRD4.

- Methodology : Cancer cell lines were treated with varying concentrations of the PROTAC.

- Results : A dose-dependent decrease in BRD4 levels was observed, correlating with reduced cell proliferation rates.

-

Case Study on BCL-xL Targeting :

- Objective : Investigate the potential of this compound in targeting anti-apoptotic proteins.

- Methodology : Treatment of lymphoma cell lines with PROTACs led to increased apoptosis markers.

- Results : Enhanced sensitivity to chemotherapy was noted, suggesting a synergistic effect when combined with traditional therapies.

Comparative Analysis with Other Linkers

| Property | This compound | Other PEG Linkers |

|---|---|---|

| Molecular Weight | 354.393 g/mol | Varies |

| Efficacy in PROTACs | High | Moderate |

| Toxicity | Low | Variable |

| Biocompatibility | Excellent | Good |

属性

IUPAC Name |

2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O9/c15-1-2-18-3-4-19-5-6-20-7-8-21-9-10-22-11-12-23-13-14(16)17/h15H,1-13H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGJUAKUBPXPAOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。